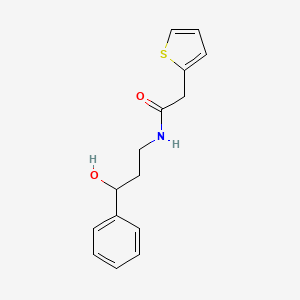

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide: is an organic compound that features both a phenyl group and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-3-phenylpropylamine and thiophene-2-acetic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-hydroxy-3-phenylpropylamine and the carboxyl group of thiophene-2-acetic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve:

Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, solvent, and reaction time to maximize yield and purity.

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogens, nitrating agents, and Friedel-Crafts catalysts.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of various substituents on the aromatic rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

Materials Science: As a building block for creating novel materials with unique electronic or optical properties.

Biological Studies: Investigating its interactions with biological targets and potential as a biochemical probe.

Mecanismo De Acción

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The phenyl and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the amide group could form hydrogen bonds.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-hydroxy-3-phenylpropyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

N-(3-hydroxy-3-phenylpropyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to furan or pyridine analogs. This uniqueness can influence its reactivity and interactions in various applications.

Actividad Biológica

N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Molecular Formula: C₁₅H₁₇NO₂S

Molecular Weight: 289.37 g/mol

The compound features a phenyl group and a thiophene ring, contributing to its unique chemical properties. The synthesis typically involves the formation of an amide bond between 3-hydroxy-3-phenylpropylamine and thiophene-2-acetic acid, often facilitated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains, including:

- Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria: Moderate effectiveness against Escherichia coli.

- Fungi: Shows activity against Candida albicans.

The compound's effectiveness is attributed to its ability to penetrate bacterial cell membranes, likely due to the lipophilic nature of the phenyl and thiophene rings .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction: The compound may bind to hydrophobic pockets in proteins due to its aromatic structures.

- Enzyme Modulation: It could influence enzymatic activity related to inflammation or microbial growth.

- Signal Pathway Alteration: The compound may alter signaling pathways associated with immune responses, enhancing its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study conducted on various chloroacetamides, including derivatives similar to this compound, demonstrated that structural modifications significantly influenced antimicrobial activity. Compounds with halogenated phenyl rings displayed enhanced efficacy against Gram-positive bacteria due to increased lipophilicity, which facilitates membrane penetration .

| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Low | Moderate |

Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory agents, this compound was evaluated for its ability to reduce cytokine production in vitro. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(12-5-2-1-3-6-12)8-9-16-15(18)11-13-7-4-10-19-13/h1-7,10,14,17H,8-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUNIEZUHBRXFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.